molecular formula C20H16BrClO5 B11155083 methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155083
M. Wt: 451.7 g/mol
InChI Key: HIWGQRDPVCVDFJ-UHFFFAOYSA-N
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Description

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with the chromen-2-one derivative to form the intermediate 7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized chromen-2-one derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromobenzyl and chromen-2-one moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl {7-[(4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl {7-[(4-methylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Uniqueness

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and chromen-2-one moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16BrClO5

Molecular Weight

451.7 g/mol

IUPAC Name

methyl 2-[7-[(4-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

HIWGQRDPVCVDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC

Origin of Product

United States

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